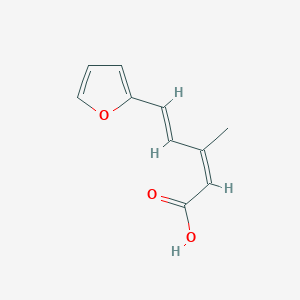

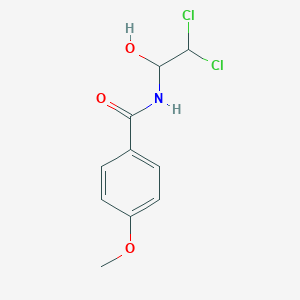

![molecular formula C15H13ClN2OS B420839 2-{[2-(4-氯苯氧基)乙基]硫基}-1H-苯并咪唑](/img/structure/B420839.png)

2-{[2-(4-氯苯氧基)乙基]硫基}-1H-苯并咪唑

概述

描述

. 该化合物在科学研究中显示出巨大的潜力,特别是在内分泌学和免疫学领域。

科学研究应用

CLP-3094 具有广泛的科学研究应用:

化学: 用作研究雄激素受体和 GPR142 的工具化合物。

生物学: 研究其对涉及雄激素受体和 GPR142 的细胞信号通路的影响。

医学: 探索其在与雄激素受体信号传导相关的疾病(如前列腺癌)以及涉及 GPR142 的代谢紊乱中的潜在治疗应用.

工业: 用于开发针对雄激素受体和 GPR142 的新药。

作用机制

CLP-3094 通过抑制雄激素受体结合功能 3 (BF3) 和拮抗 G 蛋白偶联受体 142 (GPR142) 来发挥作用。通过抑制 BF3,CLP-3094 降低了雄激素受体的转录活性,这对雄激素依赖性细胞的生长和存活至关重要。 作为 GPR142 拮抗剂,CLP-3094 抑制受体增加细胞内钙水平和肌醇磷酸积累的能力,从而调节胰岛素分泌和炎症反应 .

生化分析

Biochemical Properties

CLP-3094 interacts with GPR142, a receptor highly expressed in the pancreas and immune system . The interaction between CLP-3094 and GPR142 inhibits the secretion of insulin from islets induced by L-tryptophan and other agonists .

Cellular Effects

In cellular processes, CLP-3094 has been shown to have anti-inflammatory activity in a mouse arthritis model . It influences cell function by inhibiting insulin secretion, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, CLP-3094 exerts its effects by binding to GPR142 and inhibiting its activity . This results in a decrease in insulin secretion from islets, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, CLP-3094 has been observed to have stable effects. It is soluble in DMSO (up to 45 mg/ml) and is stable for 2 years as supplied . Solutions in DMSO may be stored at -20°C for up to 3 months .

Metabolic Pathways

The specific metabolic pathways that CLP-3094 is involved in are not currently available in the literature. Given its interaction with GPR142, it may be involved in pathways related to insulin secretion and inflammation .

准备方法

CLP-3094 的合成涉及多个步骤,从制备中间体开始。合成路线通常包括 4-氯苯酚与环氧乙烷反应形成 2-(4-氯苯氧基)乙醇。然后将该中间体与硫代乙酸反应,得到 2-(4-氯苯氧基)乙基硫代乙酸酯。 最后,硫代乙酸酯与邻苯二胺环化,生成 CLP-3094

化学反应分析

相似化合物的比较

CLP-3094 独特之处在于它同时具有雄激素受体 BF3 抑制剂和 GPR142 拮抗剂的双重活性。类似的化合物包括:

BF3 抑制剂: 像 2-(2-苯氧基乙基)硫代-1H-苯并咪唑衍生物等化合物,它们也靶向雄激素受体 BF3 位点.

GPR142 拮抗剂: 其他选择性 GPR142 拮抗剂,调节胰岛素分泌和炎症反应。CLP-3094 由于其组合活性而脱颖而出,使其成为研究雄激素受体信号传导与 GPR142 介导的通路相互作用的宝贵工具。

属性

IUPAC Name |

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEWVENYWPSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?

A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].

Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?

A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

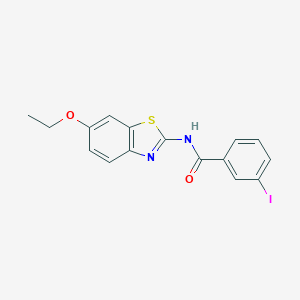

![ethyl 4,6-dibromo-2-methyl-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420756.png)

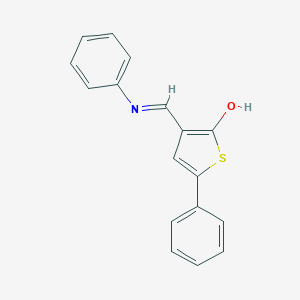

![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)

![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)

![methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B420779.png)

![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)

![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)